molecular formula C14H22N2O2S B11034324 N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11034324
M. Wt: 282.40 g/mol
InChI Key: VJFVNEIWZNUJKU-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a methylsulfanyl group attached to a benzamide core. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Thiols, amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The methoxy and methylsulfanyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide can be compared with similar compounds such as:

    This compound: Similar in structure but may have different substituents on the benzamide core.

    N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Used as a coupling reagent in peptide synthesis, differing in its functional groups and applications.

    N-[3-(dimethylamino)propyl]methacrylamide: A methacrylamide derivative used in polymer chemistry, differing in its polymerizable methacrylamide group.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C14H22N2O2S/c1-16(2)9-5-8-15-14(17)12-7-6-11(19-4)10-13(12)18-3/h6-7,10H,5,8-9H2,1-4H3,(H,15,17)

InChI Key

VJFVNEIWZNUJKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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